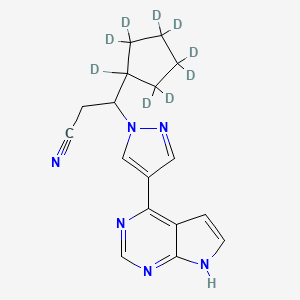
(Rac)-Ruxolitinib-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Ruxolitinib-d9 is a deuterated form of Ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the pharmacodynamics and pharmacokinetics of Ruxolitinib and its derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Ruxolitinib-d9 involves multiple steps, starting from commercially available starting materials. The key steps include:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Cyclization: Formation of the core structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups necessary for the activity of the compound.
Typical reaction conditions involve the use of deuterated reagents and solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include:
Scalability: Ensuring the synthetic route can be scaled up without significant loss of yield or purity.
Purification: Employing advanced purification techniques such as chromatography to achieve the desired purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Ruxolitinib-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into its oxidized form.
Reduction: Reduction of functional groups to achieve specific derivatives.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Rac)-Ruxolitinib-d9 has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.
Biology: Employed in biological assays to investigate the effects of deuterium substitution on biological activity.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and efficacy of Ruxolitinib.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
(Rac)-Ruxolitinib-d9 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2. These kinases are involved in the signaling pathways of various cytokines and growth factors, which play a crucial role in the regulation of immune responses and hematopoiesis. By inhibiting these kinases, this compound can modulate the activity of these pathways, leading to therapeutic effects in conditions such as myelofibrosis and polycythemia vera.
Comparación Con Compuestos Similares
Similar Compounds
Ruxolitinib: The non-deuterated form of (Rac)-Ruxolitinib-d9.
Tofacitinib: Another Janus kinase inhibitor with a similar mechanism of action.
Baricitinib: A selective inhibitor of Janus kinase 1 and Janus kinase 2, similar to Ruxolitinib.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties. This makes it a valuable tool in research for studying the effects of deuterium substitution and for developing more effective and stable therapeutic agents.
Propiedades
Fórmula molecular |
C17H18N6 |
|---|---|
Peso molecular |
315.42 g/mol |
Nombre IUPAC |
3-(1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/i1D2,2D2,3D2,4D2,12D |
Clave InChI |
HFNKQEVNSGCOJV-WHCQKTAPSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C1([2H])[2H])([2H])C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


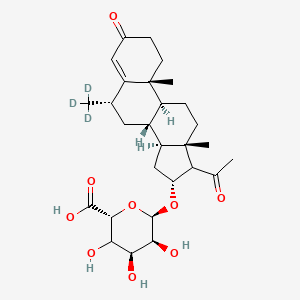
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
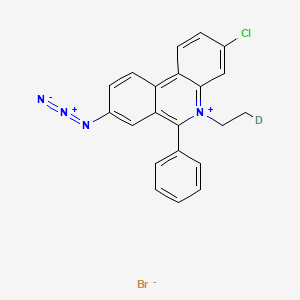
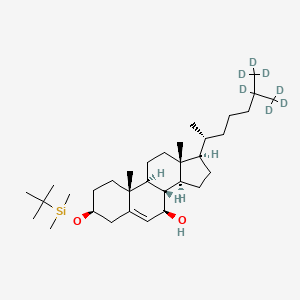
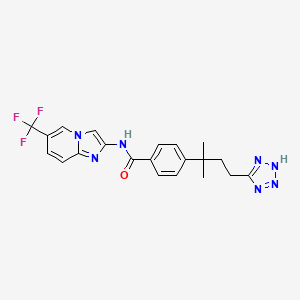
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12411280.png)

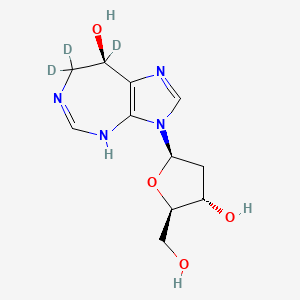
![2-[[4-[(4-phenyltriazol-1-yl)methyl]phenyl]carbamoyl]benzoic acid](/img/structure/B12411291.png)
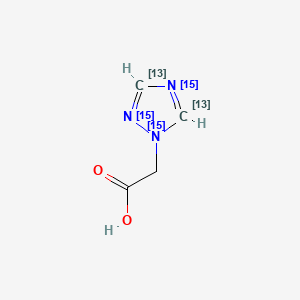
![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
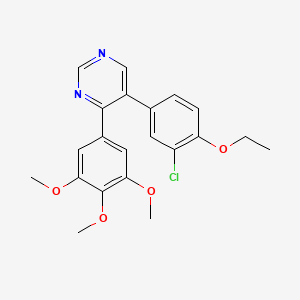
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)
